Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with isocyanatomethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Scientific Research Applications
Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(aminomethyl)cyclohexanecarboxylate
- Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
- Ethyl 4-(chloromethyl)cyclohexanecarboxylate
Uniqueness
Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate is unique due to its isocyanate functional group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring covalent modification of proteins and other biomolecules .
Properties
IUPAC Name |
ethyl 4-(isocyanatomethyl)cyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h9-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCYPUQBNPFVFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CN=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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